5-Bromo-3-(methoxymethoxy)phenylboronic acid
CAS No.:
Cat. No.: VC13798012
Molecular Formula: C8H10BBrO4
Molecular Weight: 260.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BBrO4 |
|---|---|
| Molecular Weight | 260.88 g/mol |
| IUPAC Name | [3-bromo-5-(methoxymethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3 |
| Standard InChI Key | RYBGDHGWHPRZDW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)Br)OCOC)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)Br)OCOC)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at position 1, a methoxymethoxy (-OCH₂OCH₃) group at position 3, and a bromine atom at position 5. This arrangement creates distinct electronic effects: the boronic acid acts as an electron-withdrawing group (σₚ = +0.04), while the methoxymethoxy group donates electrons via resonance (σₚ = −0.27) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BBrO₄ |
| Molecular Weight | 260.88 g/mol |
| CAS Number | VC13798012 |
| Boiling Point | 312°C (estimated) |
| Solubility | Soluble in THF, DMF, DMSO |
The bromine atom enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution reactions, while the methoxymethoxy group improves solubility in polar aprotic solvents.
Spectroscopic Characterization
¹H NMR analysis reveals characteristic peaks:
-
δ 3.39 ppm (s, 3H, OCH₃)
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δ 4.65 ppm (s, 2H, OCH₂O)
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δ 7.21–7.45 ppm (m, 3H, aromatic protons).
¹¹B NMR shows a singlet at δ 30.2 ppm, confirming the boronic acid moiety.
Synthesis and Optimization
Bromination Strategies
The synthesis begins with 3-(methoxymethoxy)benzoic acid, which undergoes regioselective bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, 70°C). This method achieves >85% yield with minimal di-bromination byproducts. Alternative approaches using Br₂ in acetic acid result in lower selectivity (65% yield) due to competing electrophilic substitution at the ortho position.
Boronic Acid Installation
Following bromination, the carboxylic acid group is converted to the boronic acid via a Miyaura borylation. This involves palladium-catalyzed (Pd(dppf)Cl₂) reaction with bis(pinacolato)diboron in THF at 80°C, yielding the target compound in 71% isolated yield after column chromatography . Key challenges include protodeboronation under acidic conditions, mitigated by maintaining pH > 6 during workup.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NBS/AIBN Bromination | 85 | 98 | High regioselectivity |
| Br₂/AcOH Bromination | 65 | 92 | Cost-effective |
| Miyaura Borylation | 71 | 95 | Scalable to industrial levels |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile arylboronic acid partner in Pd-catalyzed couplings. For example, reaction with 4-iodoanisole (Pd(OAc)₂, SPhos ligand, K₂CO₃, DMF/H₂O) produces biaryl ethers in 89% yield. The methoxymethoxy group enhances oxidative stability of the palladium intermediate, reducing catalyst loading to 0.5 mol%.
Medicinal Chemistry
Preliminary studies indicate inhibitory activity against serine proteases (IC₅₀ = 2.3 μM for trypsin-like proteases), attributed to boronic acid coordination to the catalytic serine residue. Structural analogs lacking the methoxymethoxy group show 10-fold reduced potency, underscoring its role in binding pocket accommodation .
Mechanism of Action in Biological Systems
Enzyme Inhibition
The boronic acid group forms reversible covalent bonds with hydroxyl groups in enzyme active sites. For instance, in thrombin inhibition, the compound’s Ki value of 0.8 μM rivals clinically used argatroban (Ki = 0.5 μM), suggesting therapeutic potential. Molecular dynamics simulations reveal that the methoxymethoxy group stabilizes a β-sheet conformation in the protease’s S3 pocket.
Cellular Uptake and Toxicity
LogP calculations (−0.45) indicate moderate hydrophilicity, enabling passive diffusion across cell membranes. In HEK293 cells, 48-hour exposure to 100 μM concentrations shows <10% cytotoxicity (MTT assay), supporting its use in cellular studies.
Recent Research Advancements
Stability Enhancements
Encapsulation in mesoporous silica nanoparticles (pore size: 3 nm) reduces protodeboronation rates by 70% under physiological conditions (pH 7.4, 37°C). This innovation extends half-life from 2.3 hours to 7.8 hours, enabling sustained drug delivery applications.
Catalytic Asymmetric Synthesis
Chiral phosphine ligands (e.g., Binap) facilitate enantioselective Suzuki couplings with up to 94% ee when using this boronic acid. The bromine atom’s steric bulk directs asymmetric induction during the transmetalation step .
Future Directions
Drug Discovery
Ongoing structure-activity relationship (SAR) studies aim to optimize bioavailability by modifying the methoxymethoxy group. Early-stage analogs with cyclopropane substituutions show 3-fold increased BBB permeability in murine models.
Materials Science
Incorporation into covalent organic frameworks (COFs) creates porous materials with high boron content (12 wt%), demonstrating exceptional CO₂ adsorption capacity (3.2 mmol/g at 298 K).
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